(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Description
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXDZDBXNUPOG-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic Mixtures Using Tartaric Acid
The enantioselective synthesis begins with resolving racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) via diastereomeric salt formation. L(+)-tartaric acid serves as the resolving agent due to its chiral recognition efficiency.
Procedure :
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Salt Formation : A mixture of 100 g Formula-4 and 88 g L(+)-tartaric acid in 1 L water is refluxed at 70–75°C for 1 hour.
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Crystallization : Slow cooling to 25–30°C induces selective crystallization of the (S)-enantiomer-tartrate complex.
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Filtration and Washing : The solid is isolated, washed with water, and subjected to reflux in 700 mL water for 45 minutes to enhance purity.
Key Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 85–90% |
| Enantiomeric Excess (ee) | >99% after purification |
| Solvent Efficiency | 7:1 (water:compound) |
Hydrolysis and Purification
The isolated tartrate salt undergoes hydrolysis to free the amine, followed by dihydrochloride formation:
Acid-Base Purification :
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Dissolution : The tartrate complex is dissolved in 40 mL hydrochloric acid (37%) diluted with 100 mL water.
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Carbon Treatment : Activated carbon removes residual impurities.
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Precipitation : Aqueous potassium hydroxide (112 g in 160 mL water) neutralizes the solution, precipitating the free base.
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Salt Formation : The base is treated with HCl gas in ethanol to yield the dihydrochloride.
Optimization Insights :
Alternative Synthetic Approaches
While resolution remains dominant, alternative routes explore asymmetric catalysis and enzymatic methods:
Catalytic Asymmetric Synthesis :
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Chiral Ligands : Rhodium complexes with (R)-BINAP achieve 80% ee but require costly catalysts.
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Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve esters of Formula-4 with 70% ee, though scalability challenges persist.
Process Optimization
Solvent and Reagent Selection
Critical Parameters :
| Factor | Optimal Choice | Rationale |
|---|---|---|
| Resolving Agent | L(+)-tartaric acid | Cost-effective, high ee |
| Solvent for Crystallization | Water | Eco-friendly, high solubility |
| Neutralizing Agent | KOH (aqueous) | Rapid precipitation, purity |
Comparative Efficiency :
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Tartaric Acid Resolution | 99.5 | 120 |
| Catalytic Asymmetric | 95.0 | 450 |
Industrial-Scale Refinements
Patent Innovations (WO2011021214A2) :
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Recycling Mother Liquor : Unreacted (R)-enantiomer in filtrates is racemized using acetic anhydride, improving atom economy.
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Crystal Engineering : Seeding with pure (S)-enantiomer crystals reduces nucleation time by 40%.
Analytical Characterization
Spectroscopic Validation
NMR Profiling :
Chiral HPLC :
Purity Assessment
Impurity Limits :
| Impurity | Threshold (ppm) |
|---|---|
| (R)-Enantiomer | <100 |
| Residual Solvents | <500 |
| Heavy Metals | <10 |
Applications in Pharmaceutical Synthesis
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a precursor to pramipexole, a D3/D2 dopamine agonist.
Pramipexole Synthesis :
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Propionylation : The free base reacts with propionic anhydride in THF, forming N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.
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Reduction : Lithium aluminum hydride reduces the amide to the secondary amine, yielding pramipexole.
Process Metrics :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Propionylation | 92 | 98.5 |
| Reduction | 88 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (H₂O) | LogP |
|---|---|---|---|
| (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride | 245.18 | High | -0.5 |
| Pramipexole Dihydrochloride | 284.25 | Moderate | 1.2 |
| Racemic (±)-2,6-Diamino-tetrahydrobenzothiazole | 169.25 | Low | 0.8 |
Research Findings and Implications
- Stereochemistry Matters : The (S)-enantiomer is pharmacologically relevant as a precursor to pramipexole, while the (R)-form is less stable and rarely utilized .
- Substituent Effects : The N⁶-propyl group in pramipexole is critical for crossing the blood-brain barrier and binding dopamine receptors. Removal or substitution (e.g., methyl, acetyl) drastically reduces efficacy .
- Diverse Applications : Beyond pharmaceuticals, structural analogs serve in corrosion inhibition and oncology, underscoring the scaffold’s versatility .
Biological Activity
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a compound that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role as a dopamine receptor agonist and its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
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Dopamine Receptor Agonism :
- The compound acts as a potent agonist at dopamine D2 and D3 receptors. Structure-activity relationship studies have demonstrated that it exhibits high affinity for these receptors with values of 16.4 nM for D2 and 1.15 nM for D3 receptors, indicating its potential in modulating dopaminergic signaling pathways critical in Parkinson's disease management .
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Antitumor Activity :
- Research indicates that derivatives of benzothiazole, including (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride, possess significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in leukemia cells (K562 and Reh), with some derivatives demonstrating IC50 values below 60 μM .
- Antibacterial Properties :
Case Studies
-
Parkinson’s Disease Models :
- In animal models of Parkinson's disease, compounds derived from (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine have shown neuroprotective effects. Specifically, one study highlighted the improvement in behavioral symptoms in MPTP-induced mouse models when treated with a D3-preferring agonist derived from this compound .
- Cytotoxicity Assays :
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result/IC50 Value |
|---|---|---|
| Dopamine Agonism | D2 Receptor Binding | 16.4 nM |
| D3 Receptor Binding | 1.15 nM | |
| Antitumor | K562 Cell Line | <60 μM |
| Apoptosis Induction (5g) | 15 μM | |
| Antibacterial | E. coli DNA Gyrase Inhibition | 12 μM |
Q & A
Q. What are the established synthetic routes for (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and halogenated intermediates. Key steps include:
- Refluxing in DMSO or ethanol with catalytic glacial acetic acid to facilitate cyclization .
- Crystallization from water-ethanol mixtures to isolate the product (yields ~65%, purity >95%) .
- Optimization Tips : Prolonged reflux (>18 hours) improves cyclization efficiency, while controlled cooling during crystallization minimizes impurities. Use of inert atmospheres (e.g., argon) prevents oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
